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Compound of Interest |

Compound Name: (4-Amino-phenyl)-urea
CAS No.: 21492-80-8
Cat. No.: B1268273

Get Quote

\ J

Structural Scaffold & Pharmacophore in Medicinal Chemistry

Executive Summary

(4-Amino-phenyl)-urea (CAS: 21492-80-8), also known as p-ureidoaniline, represents a
critical bifunctional building block in organic synthesis and drug discovery. Distinguished by its
dual nitrogen-based functionality—a primary aniline amine and a urea moiety—it serves as a
versatile intermediate for azo dyes and, more significantly, as a privileged pharmacophore in
kinase inhibitor design. This guide delineates the physicochemical properties, validated
synthetic protocols, and the mechanistic role of the urea motif in stabilizing the "DFG-out"
conformation of protein kinases, a cornerstone of Type Il inhibitor efficacy.

Molecular Architecture & Physicochemical Profile[1]

[2]

The molecule consists of a phenyl ring substituted at the para positions with an amino group
(electron-donating) and a urea group (hydrogen bond donor/acceptor). This "push-pull”
electronic character influences its reactivity and binding affinity in biological pockets.

Table 1: Core Specifications
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Property Data

IUPAC Name 1-(4-Aminophenyl)urea

Common Synonyms p-Ureidoaniline; 4-Aminophenylurea
CAS Registry Number 21492-80-8

Molecular Formula

Molecular Weight 151.17 g/mol
SMILES Nclccc(NC(N)=0O)ccl
N Soluble in DMSO, DMF, Hot Water; Sparingly
Solubility ]
soluble in cold water, EtOH.[1]
pKa (Predicted) ~4.8 (Aniline nitrogen), ~13.5 (Urea)
Appearance Off-white to grey crystalline solid

Synthetic Routes & Process Optimization

The industrial and laboratory standard for synthesizing (4-amino-phenyl)-urea involves the
selective reduction of (4-nitrophenyl)urea. While chemical reductions (e.g., Fe/HCI) exist,
Catalytic Hydrogenation is the preferred pharmaceutical-grade method due to cleaner workup
and higher atom economy.

Validated Protocol: Catalytic Hydrogenation

Objective: Conversion of (4-nitrophenyl)urea to (4-aminophenyl)urea without over-reduction of
the urea carbonyl.

Reagents:
o Substrate: (4-Nitrophenyl)urea (1.0 equiv)
e Catalyst: 10% Palladium on Carbon (Pd/C) (5-10 wt% loading)

e Solvent: Methanol (MeOH) or Ethanol (EtOH) (degassed)
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Hydrogen Source:

gas (balloon or Parr shaker at 30-50 psi)

Step-by-Step Methodology:

Preparation: In a clean hydrogenation vessel, suspend (4-nitrophenyl)urea in MeOH
(concentration ~0.1 M). The starting material may not be fully soluble initially.

Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C.
Caution: Pd/C is pyrophoric when dry.

Hydrogenation: Purge the vessel with

three times. Agitate the mixture under
atmosphere at room temperature.

Monitoring: Monitor reaction progress via TLC or LC-MS. The yellow suspension of the nitro
compound will typically turn into a clear or greyish solution as the amine forms.

Workup: Once complete (typically 2-6 hours), filter the mixture through a Celite® pad to
remove the catalyst. Wash the pad with warm MeOH.

Isolation: Concentrate the filtrate under reduced pressure. The product can be recrystallized
from water or ethanol/water mixtures if necessary.

Synthesis Workflow Diagram
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Figure 1: Catalytic hydrogenation workflow for the selective reduction of the nitro group to the

primary amine.[2]

Application in Drug Discovery: The Urea Linker[5]

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1268273/docs?utm_src=pdf-body-img#technical-monograph-4-amino-phenyl-urea
https://patentscope.wipo.int/search/en/detail.jsf;jsessionid=964AFCE319747285CC7AAC0EC536C7E4.wapp2nA?docId=EP13909092&_cid=P20-KEJHFO-54245-13
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

(4-Amino-phenyl)-urea is a "privileged fragment" in kinase inhibitor design. The urea moiety is
not merely a linker; it is a critical functional group that enables Type Il Kinase Inhibition.

Mechanism of Action: DFG-Out Stabilization

Type Il inhibitors bind to the inactive conformation of kinases (DFG-out).[3] In this state, the
conserved DFG (Asp-Phe-Gly) motif flips, creating a hydrophobic pocket adjacent to the ATP
binding site.

e The Urea Hook: The urea group acts as a hydrogen bond donor/acceptor dyad.
o Key Interactions:
o Glu Interaction: One urea NH forms a H-bond with a conserved Glutamate residue in the

C-helix.

o Asp Interaction: The other urea NH forms a H-bond with the backbone or side chain of the
Aspartate in the DFG motif.

e Result: This "bridge" locks the kinase in an inactive conformation, preventing ATP binding
and phosphorylation. This structural motif is found in blockbuster drugs like Sorafenib and
Regorafenib.

Pharmacophore Interaction Map
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Figure 2: Schematic of the urea moiety bridging the catalytic Glu and DFG-Asp residues in the

kinase allosteric pocket.

Structural Validation (Spectroscopy)

Verifying the integrity of the urea group post-reduction is vital, as ureas can hydrolyze under

harsh acidic/basic conditions.

Proton NMR ( -NMR) Signature

In DMSO-

, the protons are distinct and exchangeable.

Chemical Shift
( Multiplicity Integration Assignment Notes
ppm)
Downfield due to
8.30 - 8.50 Singlet (Broad) 1H Urea -NH carbonyl
anisotropy.
Ortho to Urea
6.80-7.10 Doublet 2H Ar-H
group.
Ortho to Amino
6.40 - 6.60 Doublet 2H Ar-H group (shielded).
[4]
_ Terminal urea
5.60 - 5.80 Singlet (Broad)  2H Urea -NH
protons.
e - Upfield relative to
4.50 - 5.00 Singlet (Broad) 2H Aniline -NH P

urea protons.[4]

Note: The exact position of NH protons is concentration and temperature-dependent.
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Safety & Handling

While (4-Amino-phenyl)-urea is a valuable intermediate, it shares toxicological profiles with
other aniline derivatives.

» Acute Toxicity: Harmful if swallowed or inhaled.[5] Potential for methemoglobinemia.
o Skin Sensitization: May cause allergic skin reactions.[6]
e Handling: Use engineering controls (fume hood). Wear nitrile gloves and safety glasses.

e Storage: Store in a cool, dry place under inert gas if possible to prevent oxidation of the
aniline amine (browning).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. (4-Aminophenyl)urea | C7THIN3O | CID 408346 - PubChem [pubchem.ncbi.nim.nih.gov]

o 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1268273/docs?utm_src=pdf-body#technical-monograph-4-amino-phenyl-urea
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2252571.htm
https://buyat.ppg.com/EHSDocumentManagerPublic/pdf_main.aspx?StreamId=68d69e6c97d0d3fb0000&Id=68d69e6d97d3d7a50001
https://pubchem.ncbi.nlm.nih.gov/compound/408346
https://www.benchchem.com/product/b1268273?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/21492-80-8
https://patentscope.wipo.int/search/en/detail.jsf;jsessionid=964AFCE319747285CC7AAC0EC536C7E4.wapp2nA?docId=EP13909092&_cid=P20-KEJHFO-54245-13
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268273?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o 3. researchgate.net [researchgate.net]

e 4. pdf.benchchem.com [pdf.benchchem.com]
e 5. Phenylurea | 64-10-8 [chemicalbook.com]
e 6. buyat.ppg.com [buyat.ppg.com]

e To cite this document: BenchChem. [Technical Monograph: (4-Amino-phenyl)-urea].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268273/docs#technical-monograph-4-amino-
phenyl-urea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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